Tert-butyl 3-bromo-5-nitrobenzoate
Overview
Description
Tert-butyl 3-bromo-5-nitrobenzoate is a chemical compound with the molecular formula C11H12BrNO4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate core with a tert-butyl group, a bromo group, and a nitro group attached .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 76-78°C . Its molecular weight is 302.12 .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 3-bromo-5-nitrobenzoate serves as a precursor in synthesizing novel compounds with diverse chemical structures and properties. For example, it has been utilized in the synthesis of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound characterized for its structural and conformational properties through single-crystal X-ray diffraction and spectroscopy techniques. This compound exhibits a unique crystal structure formed by intermolecular hydrogen bonds, demonstrating the compound's potential in further chemical and material science research (Gholivand et al., 2009).
Catalytic and Synthetic Applications
In organometallic chemistry, this compound derivatives have been explored for their potential in facilitating novel synthesis routes. For instance, metal vapor synthesis using nickel, palladium, or platinum vapor in the presence of N,N‘-di-tert-butyl heterocyclic carbene has led to the formation of stable homoleptic metal carbene complexes. These findings indicate the versatile role of tert-butylated compounds in developing new catalytic processes and organometallic complexes with significant implications for materials science and catalysis (Arnold et al., 1999).
Magnetic Materials and Antioxidant Properties
The study of hydrogen bonds in benzimidazole-based organic magnetic materials has highlighted the synthesis and characterization of tert-butyl substituted nitroxide radicals. These compounds crystallize as dimeric pairs with specific hydrogen bond donors and acceptors, exhibiting antiferromagnetic exchange coupling. Such research underscores the importance of tert-butyl derivatives in the development of organic magnetic materials and the exploration of their magnetic behaviors (Ferrer et al., 2001).
Photoreactive and Electrochemical Properties
This compound and its analogs have also been investigated for their photoreactive properties, revealing insights into the mechanisms of light-induced reactions. Such studies provide foundational knowledge for the development of photochemically active compounds and materials (Döpp, 1971). Additionally, electrochemical methods have enabled the atom-economic synthesis of benzoxazole derivatives, highlighting the role of tert-butylated compounds in green chemistry applications (Salehzadeh et al., 2013).
Mechanism of Action
Target of Action
Tert-butyl 3-bromo-5-nitrobenzoate is a complex organic compound that primarily targets the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with the Suzuki–Miyaura cross-coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reaction . The compound’s interaction with this reaction leads to the formation of new carbon–carbon bonds, which can have significant downstream effects on various biochemical pathways .
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to significant molecular and cellular effects, depending on the specific context and environment in which the reaction occurs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and other environmental conditions .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-bromo-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)7-4-8(12)6-9(5-7)13(15)16/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNMXSXRBJESFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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